(2-Methyl-6-nitrophenyl)methanol
Overview
Description
(2-Methyl-6-nitrophenyl)methanol is an organic compound with the molecular formula C8H9NO3 It is a derivative of phenol, where the hydroxyl group is substituted with a methanol group, and it contains a nitro group at the 6th position and a methyl group at the 2nd position on the benzene ring
Mechanism of Action
- PqsD is involved in signal molecule biosynthesis during cell-to-cell communication within bacterial communities .
- By binding tightly to PqsD, it interferes with the quorum sensing system, affecting gene expression and virulence factors .
- Inhibition of PqsD disrupts coordinated gene expression, limiting bacterial group-beneficial efforts .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
Recent studies have shown that compounds based on a similar scaffold, (2-nitrophenyl)methanol, are promising inhibitors of PqsD, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa
Cellular Effects
Related compounds have shown to display anti-biofilm activity and a tight-binding mode of action . This suggests that (2-Methyl-6-nitrophenyl)methanol could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have been found to inhibit PqsD, a key enzyme in signal molecule biosynthesis . This inhibition is likely due to binding interactions with the enzyme, potentially leading to changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-6-nitrophenyl)methanol typically involves the nitration of 2-methylphenol (o-cresol) followed by reduction and subsequent hydroxymethylation. The nitration process introduces a nitro group at the 6th position of the benzene ring. The reaction conditions for nitration usually involve the use of concentrated nitric acid and sulfuric acid as catalysts. The reduction of the nitro group to an amino group can be achieved using reducing agents such as iron powder and hydrochloric acid. Finally, the hydroxymethylation step involves the reaction of the amino compound with formaldehyde under basic conditions to introduce the methanol group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-6-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like iron powder and hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-methyl-6-nitrobenzaldehyde or 2-methyl-6-nitrobenzoic acid.
Reduction: Formation of 2-methyl-6-aminophenylmethanol.
Substitution: Formation of various ethers or esters depending on the substituent introduced.
Scientific Research Applications
(2-Methyl-6-nitrophenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-nitrophenol: Similar structure but with the nitro group at the 4th position.
2-Methyl-6-aminophenylmethanol: Similar structure but with an amino group instead of a nitro group.
2-Methyl-6-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of a methanol group.
Uniqueness
(2-Methyl-6-nitrophenyl)methanol is unique due to the specific positioning of the nitro and methanol groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2-methyl-6-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-3-2-4-8(9(11)12)7(6)5-10/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUYFMADDYMHLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480346 | |
Record name | (2-Methyl-6-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54915-41-2 | |
Record name | (2-Methyl-6-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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